![molecular formula C26H31N5O2S B2923185 8-甲氧基-2-(硫代吗啉-4-基羰基)-N-[4-(三氟甲氧基)苯基]喹啉-4-胺 CAS No. 1116038-13-1](/img/structure/B2923185.png)

8-甲氧基-2-(硫代吗啉-4-基羰基)-N-[4-(三氟甲氧基)苯基]喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和抗结核活性

喹啉衍生物已被合成并评估其对结核分枝杆菌菌株的抗结核活性。Karkara 等人(2020 年)的研究探索了二芳基甲醇原型作为抑制剂,表明喹啉化合物在对抗结核病中的潜力。这些化合物在低浓度下表现出活性,表明它们在抑制结核病菌生长方面的有效性 (Karkara 等人,2020).

铃木-宫浦偶联反应

Ökten (2019) 描述了通过铃木-宫浦偶联反应合成和表征取代苯基喹啉。此过程涉及制备芳基取代的喹啉,包括具有三氟甲氧基的喹啉,突出了开发具有潜在科学研究应用的喹啉衍生物的方法 (Ökten, 2019).

抗寄生虫活性

一项关于与所讨论化合物具有结构相似性的 8-氨基喹啉的抗寄生虫活性的研究展示了它们在动物模型中对各种寄生虫的疗效。Nanayakkara 等人(2008 年)证明了 8-氨基喹啉对映体的潜力,可为疟疾等疾病提供有效的治疗选择,重点是尽量减少毒性 (Nanayakkara 等人,2008).

荧光标记和生物医学分析

Hirano 等人(2004 年)探索了将 6-甲氧基-4-喹啉酮用作生物医学分析中的稳定荧光团。该化合物在宽 pH 范围内表现出强荧光,使其适用于各种生物医学应用中的标记和检测目的 (Hirano 等人,2004).

作用机制

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism

Pharmacokinetics

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .

Result of Action

It is known that the compound has potential therapeutic applications due to its interaction with alpha1-adrenergic receptors .

属性

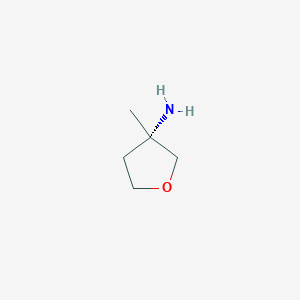

IUPAC Name |

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQFWCFVONWVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

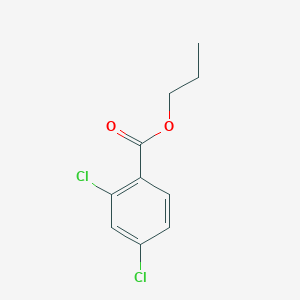

![5-{[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2923105.png)

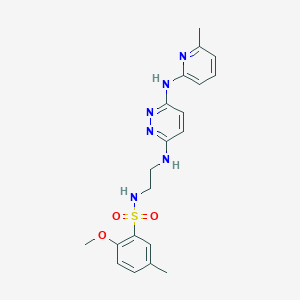

![2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2923109.png)

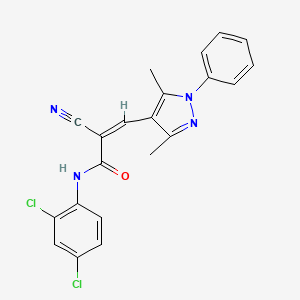

![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2923111.png)

![2-[(3-Methyloxetan-3-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2923112.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2923113.png)

![3-Cyclopropyl-6-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2923114.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2923116.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2923118.png)

![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)